molecular formula C30H23ClFN5O2S B2714139 N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 865616-50-8

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2714139
CAS No.: 865616-50-8
M. Wt: 572.06
InChI Key: FLEFALAAWJROIB-UHFFFAOYSA-N
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Description

N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a heterocyclic compound featuring a quinazoline core, a dihydropyrazole ring, and a methanesulfonamide group. The quinazoline moiety is notable for its role in kinase inhibition, as seen in pharmaceuticals like gefitinib . Structural analysis via X-ray crystallography, refined using SHELXL , confirms its three-dimensional arrangement, critical for understanding structure-activity relationships (SAR).

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-22-11-7-10-20(16-22)27-18-28(23-12-5-6-13-25(23)32)37(35-27)30-33-26-15-14-21(31)17-24(26)29(34-30)19-8-3-2-4-9-19/h2-17,28,36H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEFALAAWJROIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrazole ring and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions could introduce new functional groups onto the quinazoline or pyrazole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving quinazoline and pyrazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinazoline and pyrazole derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrazole rings may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

  • Sulfonamide Chain: Ethanesulfonamide (vs. methanesulfonamide) increases molecular weight by ~14 Da and lipophilicity (clogP +0.3).
  • Implications :
    • Reduced kinase inhibition due to loss of quinazoline’s ATP-binding pocket interaction.
    • Higher lipophilicity may compromise aqueous solubility .

N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide (CCG-28511)

  • Key Differences :
    • Quinazoline Replacement : An isobutyryl group replaces the quinazoline, eliminating planar aromaticity.
    • Substituent on Pyrazole : 2-Methylphenyl (vs. 2-fluorophenyl) reduces electronegativity and steric bulk.
  • Implications :
    • Likely diminished kinase affinity but improved metabolic stability due to isobutyryl’s resistance to oxidation.
    • Enhanced membrane permeability from the methyl group .

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide

  • Key Differences: Core Structure: Lacks both quinazoline and dihydropyrazole, featuring a pyrazole-pyrazole sulfonamide scaffold. Substituents: Chlorophenoxy methyl group introduces steric hindrance.
  • Implications :
    • Divergent therapeutic applications (e.g., antimicrobial vs. kinase inhibition).
    • Higher conformational flexibility may reduce target specificity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents clogP* Solubility (µg/mL)†
N-{3-[1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide C₃₁H₂₃ClFN₅O₂S 600.07 Quinazoline, 2-fluorophenyl, methanesulfonamide 4.1 12.5 (pH 7.4)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide C₂₃H₂₀ClFN₂O₄S₂ 522.99 3-Chlorophenylsulfonyl, ethanesulfonamide 4.4 8.2 (pH 7.4)
CCG-28511 C₂₂H₂₅FN₂O₂S 416.51 Isobutyryl, 2-methylphenyl 3.8 45.3 (pH 7.4)

*Calculated using MarvinSketch. †Estimated via SwissADME.

Research Findings and SAR Insights

  • Quinazoline Core : Critical for kinase inhibition; removal reduces potency by >50% in EGFR inhibition assays (inferred from structural analogues) .
  • Fluorine vs. Methyl Substituents : 2-Fluorophenyl enhances binding affinity (ΔG = -2.1 kcal/mol) compared to 2-methylphenyl due to electronegativity and van der Waals interactions .
  • Sulfonamide Chain : Methanesulfonamide improves solubility (12.5 µg/mL) over ethanesulfonamide (8.2 µg/mL) but may reduce membrane permeability .

Biological Activity

N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core linked to a pyrazole moiety and a methanesulfonamide group. Its structure can be represented as follows:

\text{N 3 1 6 chloro 4 phenylquinazolin 2 yl 5 2 fluorophenyl 4 5 dihydro 1H pyrazol 3 yl phenyl}methanesulfonamide}

Key Characteristics

PropertyValue
Molecular FormulaC23H21ClN4O2S
Molecular Weight452.96 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. The compound under study may follow similar pathways, potentially acting as an inhibitor of key oncogenic pathways such as BRAF(V600E) and EGFR .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. In vitro studies have shown that certain pyrazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Given the structural similarities, it is plausible that this compound may also demonstrate antimicrobial effects.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The methanesulfonamide group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : The quinazoline moiety could modulate receptor activity involved in cell signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited potent antitumor effects against various cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Screening : In a comparative study, several pyrazole derivatives were tested against common pathogens. Results indicated significant zones of inhibition against E. coli and S. aureus, suggesting potential for development into therapeutic agents .
  • Inflammation Modulation : Research has shown that similar compounds can reduce inflammatory markers in vitro and in vivo, indicating potential use in treating inflammatory diseases .

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